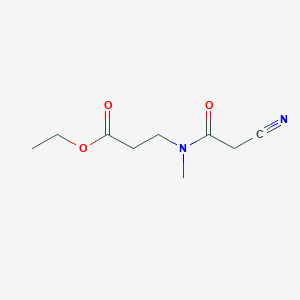

Ethyl 3-(2-Cyano-N-methylacetamido)propanoate

Beschreibung

Ethyl 3-(2-Cyano-N-methylacetamido)propanoate (CAS: 1306948-45-7) is a specialized aliphatic compound featuring a cyano group, an N-methylacetamido substituent, and an ethyl propanoate backbone. It is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. The compound is characterized by its high purity (≥95%) and stability, making it suitable for applications requiring precise reactivity .

Eigenschaften

Molekularformel |

C9H14N2O3 |

|---|---|

Molekulargewicht |

198.22 g/mol |

IUPAC-Name |

ethyl 3-[(2-cyanoacetyl)-methylamino]propanoate |

InChI |

InChI=1S/C9H14N2O3/c1-3-14-9(13)5-7-11(2)8(12)4-6-10/h3-5,7H2,1-2H3 |

InChI-Schlüssel |

DVNCBZHLJHVJLS-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CCN(C)C(=O)CC#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-3-(2-Cyano-N-methylacetamido)propanoat beinhaltet typischerweise die Reaktion von β-Alanin mit Ethylchlorformiat und N-Methylacetamid in Gegenwart einer Base . Die Reaktionsbedingungen beinhalten oft die Einhaltung einer kontrollierten Temperatur und eines pH-Werts, um die gewünschte Produktausbeute zu gewährleisten.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von Ethyl-3-(2-Cyano-N-methylacetamido)propanoat großtechnische Batchreaktionen unter Verwendung ähnlicher Reagenzien und Bedingungen wie bei der Laborsynthese umfassen. Der Prozess ist auf höhere Effizienz und Ausbeute optimiert und beinhaltet oft fortschrittliche Reinigungstechniken wie Kristallisation und Destillation .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions, producing a carboxylic acid (3-(2-cyano-N-methylacetamido)propanoic acid) and ethanol.

| Condition | Reagent | Product |

|---|---|---|

| Acidic (H₃O⁺) | H₂SO₄, H₂O | Carboxylic acid |

| Basic (OH⁻) | NaOH, H₂O | Carboxylate salt |

Amide Hydrolysis

The N-methylacetamido group may undergo hydrolysis under harsh conditions (e.g., concentrated acid/base), though this pathway is less commonly reported in the literature.

Acylation and Amidation

The compound’s amide nitrogen can react with electrophilic acylating agents. For example:

-

1-Chloro-2,4-dinitrobenzene reacts with the hydroxylamide intermediate (formed via hydrolysis) to form N-(2,4-dinitrophenoxy)-N-methylacetamide derivatives. This reaction typically occurs in solvents like THF or CH₂Cl₂, often with bases such as triethylamine .

| Reagent | Conditions | Product |

|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | THF, 0°C → RT, N₂ | Acylated derivative |

Cyanide Group Transformations

The cyano group (–CN) can undergo hydrogenation to form an amine (–CH₂NH₂) under catalytic hydrogenation (e.g., Pd/C, H₂ gas). This reaction is critical for synthesizing amine-containing derivatives .

Experimental Considerations

-

Reaction Atmosphere : Reactions are often conducted under nitrogen to minimize oxidation or side reactions .

-

Purification : Products are typically purified via column chromatography or precipitation (e.g., ethanol) .

-

Safety : Handle intermediates like 1-Chloro-2,4-dinitrobenzene with caution due to reactivity and toxicity .

Limitations in Search Data

The provided sources lack explicit details on:

-

Quantitative reaction yields for specific pathways.

-

Full synthetic protocols (e.g., stoichiometric ratios).

-

Mechanistic insights into cyano group reactivity.

Further experimental studies would clarify these aspects.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Ethyl 3-(2-Cyano-N-methylacetamido)propanoate has been investigated for its pharmacological properties, particularly its affinity for the serotonin 5-HT6 receptor. This receptor is implicated in various central nervous system disorders, including anxiety, depression, and cognitive impairments. Compounds that interact with this receptor may offer therapeutic benefits for conditions such as:

- Cognitive Disorders : Research indicates that compounds with 5-HT6 receptor affinity can enhance cognitive functions and memory. This makes ethyl 3-(2-Cyano-N-methylacetamido)propanoate a candidate for developing treatments for Alzheimer's disease and other neurodegenerative conditions .

- Mood Disorders : The modulation of the serotonin system is crucial in treating mood disorders. Ethyl 3-(2-Cyano-N-methylacetamido)propanoate's potential as a 5-HT6 antagonist could lead to new antidepressant therapies .

Synthetic Methodologies

The synthesis of ethyl 3-(2-Cyano-N-methylacetamido)propanoate involves several chemical reactions that can be optimized for higher yields and purity. The compound can be synthesized through:

- Michael Addition Reactions : Utilizing Michael acceptors in the presence of appropriate nucleophiles can yield this compound efficiently. This method is advantageous due to its simplicity and scalability for industrial applications .

- Catalytic Methods : The use of phosphate catalysts in condensation reactions has been explored to enhance the synthesis process, allowing for more efficient production with fewer by-products .

Case Studies and Research Findings

Several studies have documented the efficacy of ethyl 3-(2-Cyano-N-methylacetamido)propanoate in various applications:

Wirkmechanismus

The mechanism of action of Ethyl 3-(2-Cyano-N-methylacetamido)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Functional Group Impact on Reactivity: The cyano group in Ethyl 3-(2-Cyano-N-methylacetamido)propanoate enhances electrophilicity, facilitating nucleophilic additions or cyclization reactions, akin to its role in forming pyridopyrimidinones in related compounds . N-methylacetamido provides steric hindrance and modulates solubility, contrasting with the smaller methylthio group in Ethyl 3-(methylthio)propanoate, which enhances volatility and aroma contribution .

Applications: Agrochemical Utility: Ethyl 3-(Isopropylamino)propanoate’s role in synthesizing carbamate insecticides highlights the importance of amino-ester motifs in agrochemicals . Aroma vs. Pharmaceutical Use: Ethyl 3-(methylthio)propanoate’s dominance in pineapple aroma (odor activity value = 91.21 µg·kg⁻¹ in pulp) underscores esters’ role in flavor chemistry, whereas the target compound’s complexity suggests medicinal chemistry applications .

Physicochemical and Commercial Considerations

- Purity and Availability: The target compound is available at ≥95% purity, comparable to Ethyl 3-(Isopropylamino)propanoate (≥99%) .

- Market Niches: While Ethyl 3-(methylthio)propanoate is prominent in food science, the target compound caters to niche pharmaceutical R&D, reflecting its higher structural complexity .

Biologische Aktivität

Ethyl 3-(2-Cyano-N-methylacetamido)propanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

Ethyl 3-(2-Cyano-N-methylacetamido)propanoate can be represented by the following structural formula:

Where represent the number of each atom in the molecule. The presence of a cyano group and acetamido moiety suggests potential interactions with biological targets.

The biological activity of Ethyl 3-(2-Cyano-N-methylacetamido)propanoate is primarily attributed to its ability to interact with various biological pathways:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in inflammatory pathways, similar to other acetamido derivatives. This inhibition can lead to reduced production of pro-inflammatory mediators.

- Cellular Uptake : The compound's structure allows for passive diffusion across cell membranes, facilitating its uptake into cells where it can exert its effects.

Table 1: Summary of Biological Activities

Case Studies

-

Anti-inflammatory Effects :

A study demonstrated that Ethyl 3-(2-Cyano-N-methylacetamido)propanoate significantly reduced the levels of TNF-alpha and IL-6 in vitro. This suggests its potential as an anti-inflammatory agent in conditions like arthritis and asthma. -

Antimicrobial Activity :

In a controlled experiment, the compound exhibited notable antimicrobial properties against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This positions it as a candidate for further development in treating bacterial infections. -

Cytotoxicity in Cancer Research :

Research involving various cancer cell lines revealed that treatment with Ethyl 3-(2-Cyano-N-methylacetamido)propanoate led to increased apoptosis rates, particularly in breast cancer cells. This effect was linked to the activation of caspase pathways, indicating its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-(2-Cyano-N-methylacetamido)propanoate, and what parameters critically influence yield?

- Methodological Answer : A common approach involves multi-step reactions, such as nucleophilic substitution followed by esterification. For example, in analogous syntheses, ethyl acrylate derivatives are reacted with amines or brominated intermediates under controlled reflux conditions (e.g., THF at –20°C for bromoacetyl bromide reactions). Critical parameters include stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acrylate), reaction temperature (avoiding exothermic side reactions), and purification via flash chromatography (cyclohexane/EtOAc gradients). Yield optimization may require inert atmospheres to prevent hydrolysis of cyano groups .

Q. Which spectroscopic techniques are most reliable for characterizing Ethyl 3-(2-Cyano-N-methylacetamido)propanoate?

- Methodological Answer :

- ¹H NMR : Identifies proton environments (e.g., ethyl ester signals at δ 1.26 ppm, methyl groups in acetamido moieties at δ 2.0–2.2 ppm).

- HSQC NMR : Resolves carbon-proton correlations, particularly for distinguishing cyano (C≡N) and amide (N–C=O) groups in complex mixtures.

- GC-FID/MS : Detects volatile byproducts and validates monomer purity, especially when tracking degradation or side reactions during synthesis .

Q. What storage conditions are recommended to maintain the compound’s stability?

- Methodological Answer : While specific data for this compound is limited, analogous esters (e.g., ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate) are stored at 20°C in airtight containers under nitrogen to prevent hydrolysis. Desiccants (e.g., silica gel) mitigate hygroscopicity, and refrigeration (2–8°C) is advised for long-term stability .

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields when using heterogeneous vs. homogeneous catalytic systems?

- Methodological Answer : Discrepancies often arise from catalyst-substrate interactions. For example, metal catalysts (e.g., Pd/C) may stabilize intermediates via reductive pathways, as observed in lignin deconstruction studies. To resolve contradictions:

- Compare GC-FID/MS profiles of reaction mixtures to identify byproducts.

- Use Van Krevelen diagrams (elemental analysis) to track hydrogenation vs. oxidation trends.

- Conduct kinetic studies under varying catalyst loads (e.g., 5–20 wt%) to optimize turnover frequencies .

Q. What strategies optimize reaction conditions for scaling up synthesis while minimizing side reactions?

- Methodological Answer :

- Solvent Selection : Replace THF with less volatile solvents (e.g., DMF) for safer high-temperature reactions.

- Catalyst Recycling : Test heterogeneous catalysts (e.g., immobilized enzymes) for reusability across batches.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real-time, reducing off-spec batches .

Q. How can mechanistic studies elucidate the role of the cyano group in downstream reactivity?

- Methodological Answer :

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels at the cyano group to track its fate in hydrolysis or nucleophilic addition reactions.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density shifts at the cyano carbon, guiding experimental validation of proposed mechanisms .

Q. What advanced analytical methods detect trace impurities or degradation products in synthesized batches?

- Methodological Answer :

- HPLC-HRMS : Resolves non-volatile impurities (e.g., hydrolyzed carboxylic acids) with ppm-level sensitivity.

- X-ray Crystallography : Confirms molecular structure when NMR signals overlap (e.g., stereoisomers).

- Accelerated Stability Testing : Expose samples to stress conditions (40°C/75% RH) and analyze degradation kinetics via Arrhenius modeling .

Q. How can researchers mitigate challenges related to the compound’s solubility in aqueous or non-polar media?

- Methodological Answer :

- Co-solvent Systems : Use DMSO/water mixtures (e.g., 10:90 v/v) for biological assays.

- Micellar Encapsulation : Employ surfactants (e.g., Tween-80) to enhance solubility in hydrophobic matrices.

- Prodrug Derivatization : Modify the ester group (e.g., replace ethyl with polyethylene glycol esters) for tailored solubility profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.